![molecular formula C5H6N2O3 B106807 1-Ethylimidazolidine-2,4,5-trione CAS No. 57012-86-9](/img/structure/B106807.png)
1-Ethylimidazolidine-2,4,5-trione
Overview
Description
1-Ethylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H6N2O3 . It is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .
Synthesis Analysis
The synthesis of 1-Ethylimidazolidine-2,4,5-trione has been reported in several studies . One method involves the oxidation of glycoluril with potassium persulfate . The reaction conditions were identified as optimal at a temperature of 75°C, with an amount of oxidant optimal at 1 equiv., and a reaction time optimal at 2 hours .Molecular Structure Analysis
The structure of the imidazole skeleton in 1-Ethylimidazolidine-2,4,5-trione is not an envelope structure, all the atoms are in one plane . All C and N atoms are of 3sp hybridization, and the structure of the molecule is not a standard pentagon .Chemical Reactions Analysis
Under strong nitration conditions, the nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring . The possible reaction mechanism for the formation of 1-methylimidazolidine-2,4,5-trione from 1-methyl-2,4,5-trinitroimidazole has been proposed .Scientific Research Applications
Synthesis of Heterocyclic Compounds
1-Ethylimidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, such as imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines . These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.
Inhibition of Tyrosyl-DNA Phosphodiesterase 1
New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents have been synthesized and found to inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations . This enzyme is a potential molecular target in antitumor therapy, and its inhibition can increase the effectiveness of chemotherapy and radiation therapy.
Cytotoxicity Studies
The cytotoxic concentrations of these synthesized imidazolidine-2,4,5-triones were studied on the glioblastoma cell line SNB19 . This research could provide valuable insights into the development of new anticancer drugs.
Inhibition of Acetylcholinesterase
Some 1,3-substituted imidazolidine-2,4,5-triones have shown promising inhibitory activity against acetylcholinesterase . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other cognitive impairments.
Inhibition of Butyrylcholinesterase
In addition to acetylcholinesterase, some of these compounds are also potent inhibitors of butyrylcholinesterase . Butyrylcholinesterase inhibitors have potential therapeutic applications in diseases like Alzheimer’s, Parkinson’s, and myasthenia gravis.
Oxidation Studies
The oxidation of glycoluril, a rigid bicyclic molecule, results in the formation of imidazolidine-2,4,5-trione . This reaction, which involves the use of potassium persulfate as an oxidant, could be useful in the synthesis of other organic compounds.
Future Directions
properties
IUPAC Name |
1-ethylimidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJKMRHILAFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391229 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylimidazolidine-2,4,5-trione | |
CAS RN |
57012-86-9 | |
Record name | 1-Ethylimidazolidine-2,4,5-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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